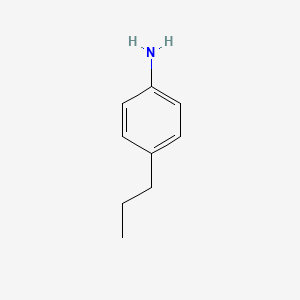

4-Propylaniline

CAS No.: 2696-84-6

Cat. No.: VC1569864

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2696-84-6 |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| IUPAC Name | 4-propylaniline |

| Standard InChI | InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3 |

| Standard InChI Key | OAPDPORYXWQVJE-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)N |

| Canonical SMILES | CCCC1=CC=C(C=C1)N |

| Boiling Point | 225.0 °C |

Introduction

Chemical Identity and Properties

Chemical Structure and Identification

4-Propylaniline, also known as 4-n-propylaniline or p-propylaniline, is an aromatic primary amine with a propyl chain attached to the benzene ring at the para position relative to the amino group.

| Identification Parameter | Description |

|---|---|

| CAS Number | 2696-84-6 |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| IUPAC Name | 4-propylbenzenamine |

| Synonyms | p-Propylaniline, p-n-Propylaniline, 4-n-Propylaniline, Benzenamine 4-propyl-, 1-Amino-4-propylbenzene, p-Aminopropylbenzene, 4-Propylbenzenamine |

| SMILES Code | NC1=CC=C(CCC)C=C1 |

The compound features a benzene ring with an amino group (-NH2) and a propyl chain (-CH2CH2CH3) in para position, giving it unique physical and chemical properties that make it valuable for various applications .

Physical Properties

4-Propylaniline appears as a colorless to pale yellow liquid at room temperature. Its physical properties have been well-characterized through various analytical methods.

| Property | Value |

|---|---|

| Physical State | Liquid |

| Appearance | Colorless to pale yellow |

| Melting Point | 31.33°C (estimate) |

| Boiling Point | 224-226°C at 760 mmHg |

| Density | 0.919 g/mL at 25°C |

| Refractive Index | n 20/D 1.543 |

| Flash Point | 103.9°C (219°F) |

| Vapor Pressure | 0.1±0.4 mmHg at 25°C |

| LogP | 2.46 |

| pKa | 4.75±0.10 (Predicted) |

These physical properties influence its behavior in various chemical reactions and applications, particularly its solubility in organic solvents and limited solubility in water .

Chemical Properties

4-Propylaniline exhibits chemical properties characteristic of aromatic amines. The amino group is nucleophilic, making it reactive in various organic transformations.

| Property | Description |

|---|---|

| Reactivity | Nucleophilic at the amino group |

| Sensitivity | Light sensitive |

| Stability | Stable under normal conditions, but degrades upon exposure to light and air |

| Solubility | Soluble in organic solvents, limited solubility in water |

| Acid-Base Behavior | Weakly basic due to the amino group |

The reactivity of the amino group allows 4-propylaniline to participate in numerous chemical reactions, including acylation, alkylation, and condensation reactions, making it valuable in organic synthesis .

Synthesis and Production

Synthetic Routes

Several methods exist for the synthesis of 4-propylaniline, with the most common involving the propylation of aniline or the reduction of corresponding nitro compounds.

From N-Propylbenzene

One established synthetic route involves the nitration of propylbenzene followed by reduction:

-

N-Propylbenzene is treated with H2SO4 and aqueous HNO3 at temperatures below 15°C to yield 4-nitropropylbenzene

-

The nitro compound is subsequently reduced to obtain 4-propylaniline

This multi-step reaction with proper catalysts and conditions produces good yields of 4-propylaniline .

Alternative Methods

Other synthetic routes include:

-

Direct alkylation of aniline with propyl halides

-

Reduction of 4-propylnitrobenzene

-

Catalytic coupling reactions

These methods vary in efficiency, cost, and scale of production, with industrial processes often optimized for specific applications .

Applications and Uses

Industrial Applications

4-Propylaniline serves as an important intermediate in various industrial processes due to its reactive amino group and structural properties.

| Industry | Applications |

|---|---|

| Dye Production | Intermediate in the synthesis of azo dyes and other colorants |

| Pharmaceuticals | Precursor for pharmaceutical compounds with antimicrobial properties |

| Agrochemicals | Building block for pesticides and herbicides |

| Polymer Industry | Catalyst in polymerization reactions |

| Rubber Chemicals | Component in rubber processing additives |

| Corrosion Inhibitors | Used in the formulation of metal surface protectants |

Its versatility in these applications stems from its ability to undergo various chemical transformations while maintaining structural integrity .

Research Applications

In scientific research, 4-propylaniline finds applications in various fields of chemistry and materials science.

Organic Synthesis

4-Propylaniline serves as a versatile building block in organic synthesis, particularly for:

-

Synthesis of heterocyclic compounds including pyridines, imidazoles, and quinolines

-

Development of novel pharmacologically active compounds

-

Preparation of specialized surfactants and catalysts

Materials Science

Recent research has explored the use of 4-propylaniline in:

-

Preparation of polyoxomolybdates with unique crystalline structures

-

Development of advanced materials with specific electronic or optical properties

Biological Activity and Toxicology

Biochemical Interactions

4-Propylaniline interacts with various biological systems, primarily through its aromatic amine functionality.

| Biological Target | Interaction |

|---|---|

| Cytochrome P450 Enzymes | Forms reactive intermediates through metabolic activation |

| Cellular Components | May induce oxidative stress in cells |

| DNA and Proteins | Potential to form adducts with biomolecules |

| Detoxification Pathways | Influences expression of genes involved in detoxification |

These biochemical interactions contribute to both its potential applications in pharmaceutical research and its toxicological profile .

Toxicological Profile

Studies have characterized various aspects of 4-propylaniline's toxicity:

| Toxicity Parameter | Findings |

|---|---|

| Acute Toxicity | Classified as Category 4 for oral, dermal, and inhalation routes |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Effects | May cause respiratory irritation (H335) |

| Mutagenicity | Positive in Ames bacterial mutation test |

| Long-term Effects | Potential for persistent oxidative stress and DNA damage |

The compound shows moderate acute toxicity and significant irritant properties, necessitating appropriate handling precautions in research and industrial settings .

| Parameter | Recommendation |

|---|---|

| Storage Environment | Keep in dark place |

| Atmosphere | Inert atmosphere recommended |

| Temperature | Room temperature |

| Container | Tightly closed in original container |

| Incompatible Materials | Acids, strong oxidizing agents |

| Special Considerations | Light sensitive; protect from direct sunlight |

These storage conditions help prevent degradation and maintain the compound's chemical integrity for various applications .

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Hazard Class | Skin Irritation (Category 2) Eye Irritation (Category 2) Specific Target Organ Toxicity - Single Exposure (Category 3) |

These classifications are based on the compound's irritant properties and potential respiratory effects .

| Safety Measure | Recommendation |

|---|---|

| Personal Protective Equipment | Eyeshields, full-face respirator, gloves, laboratory coat |

| Ventilation | Use in well-ventilated area or fume hood |

| Handling | Avoid contact with skin and eyes; do not breathe mist/vapors/spray |

| Spill Response | Neutralize with lime milk or soda; flush with plenty of water |

| Fire Protection | Use appropriate extinguishing media for surrounding fire |

| First Aid | Rinse affected areas thoroughly with water; seek immediate medical attention if swallowed |

These precautions help minimize exposure risks and ensure safe handling in laboratory and industrial settings .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides valuable structural information about 4-propylaniline:

| NMR Type | Key Signals |

|---|---|

| ¹H NMR | Aromatic protons (6.6-7.0 ppm) NH₂ protons (3.5-3.7 ppm) Propyl chain (-CH₂-CH₂-CH₃) protons (0.8-2.5 ppm) |

| ¹³C NMR | Aromatic carbons (115-145 ppm) Propyl chain carbons (13-38 ppm) |

NMR analysis has been used to study the conformational properties of 4-propylaniline, revealing the existence of multiple conformers with the propyl chain in different orientations .

Mass Spectrometry

Mass spectrometric analysis of 4-propylaniline shows characteristic fragmentation patterns:

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 136.112076 | 999 | Molecular ion [M]⁺ |

| 94.065126 | 227 | [C₆H₈N]⁺ |

| 43.054227 | 54 | [C₃H₇]⁺ |

| 91.054227 | 44 | [C₇H₇]⁺ |

| 41.038577 | 19 | [C₃H₅]⁺ |

These mass spectral data are valuable for identification and structural confirmation of 4-propylaniline in various analytical contexts .

Research Findings

Conformational Analysis

Recent research has employed advanced spectroscopic techniques to investigate the conformational properties of 4-propylaniline:

-

B3LYP/6-31G* conformational search identified four non-degenerate low-energy conformers with different propyl chain orientations

-

Nuclear Overhauser Effect (NOE) measurements have been used to determine accurate interproton distances in 4-propylaniline

-

These studies have demonstrated that NOE measurements alone can establish interproton distances in flexible molecules like 4-propylaniline to within a few percent of their ensemble-averaged values

Polyoxomolybdate Complexes

4-Propylaniline has been used to synthesize novel polyoxomolybdate complexes:

-

Three new polyoxomolybdates of 4-propylaniline were successfully obtained and characterized through X-ray diffraction

-

These complexes exhibit unique crystal structures and properties that may be valuable for various applications in materials science

-

The study demonstrated the utility of 4-propylaniline as a structure-directing agent in the synthesis of complex inorganic-organic hybrid materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume